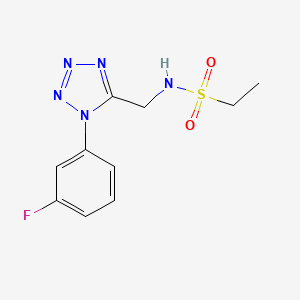

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O2S/c1-2-19(17,18)12-7-10-13-14-15-16(10)9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTBUZQKEHPMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound. For instance, 3-fluorobenzonitrile can react with sodium azide under acidic conditions to form 1-(3-fluorophenyl)-1H-tetrazole.

Attachment of the Ethanesulfonamide Group: The ethanesulfonamide group can be introduced through a nucleophilic substitution reaction. The tetrazole derivative can be treated with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.

Substitution: The tetrazole ring and the fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrazole and fluorophenyl derivatives.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications: It can be utilized in the synthesis of advanced materials and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Chemistry

Valsartan and Losartan Valsartan (N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine) and losartan (2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole) are ARBs that share the tetrazole pharmacophore but differ in substituents.

- Functional Groups: Ethanesulfonamide replaces the carboxylate (valsartan) or hydroxymethyl (losartan) groups, altering solubility and metabolic stability .

EXP3174 (Losartan Metabolite)

EXP3174 (n-butyl-4-chloro-1-([2′-{1H-tetrazol-5yl}biphenyl-4-yl]methyl)imidazole-5-carboxylate) highlights the importance of carboxylate groups for prolonged activity. The target compound’s sulfonamide may mimic this interaction but with reduced ionization at physiological pH .

Sulfonamide-Tetrazole Hybrids

1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide This analogue (C9H8F3N5O2S) features a trifluoromethanesulfonamide group instead of ethanesulfonamide.

Energetic Compounds with Tetrazole-Nitramine Substituents

N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine (49) Synthesized via nitration of a tetrazole precursor in 100% HNO3 (65% yield), this compound incorporates a nitramine group, making it relevant to energetic materials rather than pharmaceuticals. The absence of sulfonamide and fluorine substituents underscores the target compound’s divergence into therapeutic applications .

Data Tables for Comparative Analysis

Table 2: Functional Group Impact on Properties

Key Research Findings

- Synthetic Accessibility : The target compound’s ethanesulfonamide group may offer simpler synthesis compared to trifluoromethanesulfonamide derivatives, which require specialized reagents (e.g., bromoacetonitrile/sodium azide) .

- Bioisosteric Potential: The tetrazole-sulfonamide combination mirrors carboxylate bioisosterism in ARBs but with distinct pharmacokinetic profiles .

- Fluorine Effects: The 3-fluorophenyl group likely improves blood-brain barrier penetration relative to non-fluorinated analogues, a hypothesis supported by fluorinated drug studies .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₅FN₄O₂S

- Molecular Weight : 314.36 g/mol

- CAS Number : 1040676-13-8

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide exhibits biological activity primarily through its interaction with various biological targets. The tetrazole ring is known for its ability to mimic carboxylic acids, allowing it to interact with enzymes and receptors involved in various physiological processes.

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety possess significant antimicrobial properties. A study analyzed the compound's efficacy against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide against a panel of pathogens. The results indicated a marked reduction in bacterial viability, suggesting potential for development as an antimicrobial agent . -

Anticancer Activity Exploration :

In a recent publication, researchers assessed the anticancer effects of the compound on MCF-7 and A549 cell lines. They reported that treatment with the compound led to significant cell death and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide?

- Synthesis :

- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition using sodium azide and nitriles under controlled pH (e.g., 4.5–6.0) and temperature (60–80°C) .

- Step 2 : Sulfonamide coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Critical parameters : Reaction time (12–24 hrs), solvent choice (DMF or THF), and purification via column chromatography .

- Characterization :

- NMR (¹H/¹³C) to confirm substituent positions and purity .

- Mass spectrometry (HRMS-ESI) for molecular weight validation .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Multi-technique approach :

- FT-IR to identify functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹) .

- Elemental analysis (C, H, N, S) to confirm stoichiometry .

- X-ray crystallography (if crystalline) for absolute configuration determination .

- Stability testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data between this compound and its structural analogs?

- Case study : Structural analogs like Valsartan (AT1R antagonist) and PF-232798 (CCR5 antagonist) show divergent activities despite tetrazole-sulfonamide scaffolds .

- Resolution strategies :

- Comparative SAR : Map substituent effects (e.g., fluorophenyl vs. biphenyl groups) using in vitro receptor-binding assays .

- Data normalization : Account for assay variability (e.g., cell-line specificity, IC₅₀ vs. EC₅₀) .

- Table 1 : Bioactivity comparison of analogs

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Valsartan | AT1R | 1.2 nM | |

| PF-232798 | CCR5 | 8.5 nM | |

| Target compound | Under investigation | Pending | — |

Q. How can computational methods predict the pharmacokinetic and target-binding properties of this compound?

- In silico workflow :

- Molecular docking (AutoDock Vina) to screen against GPCRs (e.g., AT1R, CCR5) using crystal structures from the PDB .

- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- ADMET prediction (SwissADME): LogP (~2.8), moderate solubility (≈50 µM), and CYP3A4 metabolism risk .

- Validation : Cross-check with experimental data (e.g., microsomal stability assays) .

Q. What experimental designs optimize reaction yields and minimize byproducts during synthesis?

- Design of Experiments (DoE) :

- Factors : Temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1:1.2 ratio of tetrazole to sulfonamide) .

- Response optimization : Use central composite design to maximize yield (target >70%) .

- Byproduct mitigation :

- Quenching intermediates with ice-cold water to prevent dimerization .

- Catalyst screening : Triethylamine vs. DBU for selective sulfonamide formation .

Methodological Guidance for Data Analysis

Q. How can researchers reconcile discrepancies in fluorination efficiency across analogs?

- Root cause analysis :

- Compare fluorination methods (e.g., electrophilic fluorination vs. SNAr) for tert-butyl vs. phenyltetrazole sulfones .

- Kinetic studies : Monitor fluorination rates via ¹⁹F NMR to identify steric/electronic barriers .

- Table 2 : Fluorination efficiency comparison

| Substrate | Method | Yield (%) | Reference |

|---|---|---|---|

| tert-butyl tetrazole sulfone | KF/18-crown-6 | 45 | |

| Phenyl tetrazole sulfone | Selectfluor® | 82 |

Q. What advanced techniques elucidate the compound’s mechanism in biological systems?

- Biophysical assays :

- SPR (Biacore) to measure binding kinetics (ka/kd) for putative targets .

- Cryo-EM for structural insights into compound-receptor complexes (e.g., GPCRs) .

- Functional studies :

- Calcium flux assays (FLIPR) to assess intracellular signaling modulation .

- Gene expression profiling (RNA-seq) to identify downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.